molecular formula C7H14N2 B8714052 2-(tert-Butylamino)propanenitrile CAS No. 58838-54-3

2-(tert-Butylamino)propanenitrile

Cat. No. B8714052
CAS RN: 58838-54-3
M. Wt: 126.20 g/mol
InChI Key: CNVQXHVWOLSJME-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

A solution of 106 g of sodium bisulfite in 250 ml of water is combined with 44 g of acetaldehyde and the mixture is stirred for one hour at 60°-65° C. The mixture is then cooled to room temperature, 73.1 g of tert-butylamine is added dropwise thereto, and the mixture is stirred for 2 hours at room temperature. Then a solution of 150 g of sodium cyanide in 160 ml of water is added to the reaction mixture, and the latter is stirred for another 2 hours and then allowed to stand at room temperature for 16 hours. The mixture is thereafter extracted with diethyl ether, the ether extract is dried over sodium sulfate, the solvent is evaporated under vacuum, and the residue is distilled at 14 torr, thus obtaining 73.5 g of 2-tert-butylaminopropionitrile, bp 61°-63° C. at 14 torr.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
73.1 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH:6](=O)[CH3:7].[C:9]([NH2:13])([CH3:12])([CH3:11])[CH3:10].[C-:14]#[N:15].[Na+]>O>[C:9]([NH:13][CH:6]([CH3:7])[C:14]#[N:15])([CH3:12])([CH3:11])[CH3:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour at 60°-65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
the latter is stirred for another 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is thereafter extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 14 torr

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.